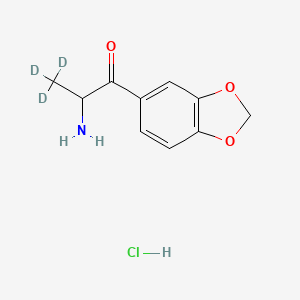

N-Demethyl Methylone-d3 Hydrochloride

Descripción

N-Demethyl Methylone-d3 Hydrochloride is a deuterated analog of methylone, a synthetic cathinone structurally related to MDMA (3,4-methylenedioxymethamphetamine). It is synthesized by replacing three hydrogen atoms in the N-methyl group with deuterium atoms (CD₃), resulting in a molecular formula of C₁₁H₁₁D₃ClNO₃ and a molar mass of 243.69 g/mol . This compound is primarily employed as a certified reference material (CRM) and internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of methylone in forensic, pharmacological, and toxicological studies . Methylone itself is a psychoactive substance found in "bath salts" and acts on monoaminergic systems by inhibiting serotonin, dopamine, and norepinephrine reuptake . The deuterated form enhances analytical accuracy by minimizing matrix interference during quantification .

Propiedades

Fórmula molecular |

C10H12ClNO3 |

|---|---|

Peso molecular |

232.68 g/mol |

Nombre IUPAC |

2-amino-1-(1,3-benzodioxol-5-yl)-3,3,3-trideuteriopropan-1-one;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H/i1D3; |

Clave InChI |

VOQSBBVXFGPYKJ-NIIDSAIPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |

SMILES canónico |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Methylone-d3 Hydrochloride typically involves the deuteration of N-Demethyl Methylone. The process begins with the preparation of the non-deuterated compound, which is then subjected to deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and deuterium gas. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of N-Demethyl Methylone-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-Demethyl Methylone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-Demethyl Methylone-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: Employed in studies investigating the metabolic pathways and biological effects of cathinone derivatives.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of similar compounds in biological systems.

Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of N-Demethyl Methylone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. The compound acts as a substrate-type releaser, promoting the release of neurotransmitters such as dopamine and serotonin. This leads to increased extracellular concentrations of these neurotransmitters, resulting in stimulant effects. The molecular targets include dopamine transporters (DAT) and serotonin transporters (SERT), which are key pathways involved in its pharmacological activity.

Comparación Con Compuestos Similares

Key Observations :

- Deuterium substitution in the N-methyl group is a common strategy to stabilize compounds against metabolic degradation, enhancing their utility as internal standards .

- Structural diversity in core frameworks (e.g., benzodioxol vs. fluoroquinolone) dictates pharmacological activity and metabolic pathways .

Pharmacological and Metabolic Profiles

N-Demethyl Methylone-d3 HCl

- Pharmacology: Retains affinity for monoamine transporters but lacks intrinsic psychoactive effects due to deuterium substitution, making it ideal for analytical use .

- Metabolism: N-demethylation in non-deuterated methylone produces metabolites with reduced activity, but the deuterated form resists this pathway, prolonging its stability in analytical matrices .

N-Demethyl Norfloxacin HCl

Rac N-Demethyl Dapoxetine D3 HCl

- Deuterated analog of dapoxetine metabolites, used to study serotonin reuptake inhibition kinetics. No psychoactive effects reported .

N-Desmethyl Clomipramine-d3 HCl

Methodological Insights :

- Extraction techniques (e.g., methylene chloride vs. acetonitrile) significantly impact recovery rates for N-demethylated metabolites .

- Deuterated internal standards improve accuracy by compensating for ion suppression in MS-based assays .

Discussion on Toxicity and Environmental Impact

- Toxicity: N-Demethyl metabolites often exhibit altered toxicity compared to parent compounds. For example, pseudoaglycone degradates of spinosad are less toxic than N-demethyl metabolites, highlighting the structural determinants of ecotoxicity .

- Environmental Fate: N-Demethyl spinosyn metabolites persist in sediment and water, posing long-term ecological risks due to slow degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.